
6-Methyl-3-cyclohexene-1-carboxaldehyde
Overview
Description
6-Methyl-3-cyclohexene-1-carboxaldehyde is an organic compound with the molecular formula C8H12O. It is a colorless liquid with a characteristic odor and is used in various industrial applications, including as a fragrance component in perfumes and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-3-cyclohexene-1-carboxaldehyde can be synthesized through several methods. One common method involves the Diels-Alder reaction between 2-methyl-1,3-butadiene and acrolein. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-Methyl-3-cyclohexene-1-carboxylic acid.
Reduction: Reduction of the aldehyde group can yield 6-Methyl-3-cyclohexene-1-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 6-Methyl-3-cyclohexene-1-carboxylic acid.
Reduction: 6-Methyl-3-cyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fragrance Industry Applications
Overview
6-Methyl-3-cyclohexene-1-carboxaldehyde is recognized for its unique aromatic properties, making it a valuable ingredient in perfumes and scented products. It imparts a green, fruity, and floral note that enhances the overall fragrance profile.
Case Studies
- Perfume Formulations : The compound is frequently used in various perfume formulations to create fresh and vibrant scents. For instance, it has been incorporated into both high-end and mass-market fragrances due to its versatile olfactory characteristics.
- Consumer Products : A study highlighted its inclusion in household products such as air fresheners and cleaning agents, where it contributes to a pleasant scent while masking undesirable odors.
Flavoring Agent
Overview
In addition to its role in fragrances, this compound serves as a flavoring agent in food products. Its fruity notes make it suitable for enhancing flavors in beverages, candies, and baked goods.
Data Table: Flavor Applications
Product Type | Application Example | Concentration Used |
---|---|---|
Beverages | Fruit-flavored soft drinks | 0.01% - 0.5% |
Confectionery | Gummy candies | 0.05% - 0.2% |
Baked Goods | Cakes and pastries | 0.02% - 0.1% |
Chemical Synthesis
Overview
The compound's structure allows it to be utilized as an intermediate in synthetic organic chemistry. It can participate in various reactions, contributing to the synthesis of more complex molecules.
Synthetic Pathways
- Diels-Alder Reaction : A prominent method for synthesizing this compound involves the Diels-Alder reaction between isoprene and crotonaldehyde. This reaction not only yields the desired compound but also allows for the production of various isomers that can be separated through techniques like chromatography.
Mechanism of Action
The mechanism of action of 6-Methyl-3-cyclohexene-1-carboxaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially affecting cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-cyclohexene-1-carboxaldehyde
- 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 6-Methyl-3-cyclohexene-1,1-dimethanol
Uniqueness
6-Methyl-3-cyclohexene-1-carboxaldehyde is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity, particularly at the aldehyde group, makes it a valuable intermediate in organic synthesis. Additionally, its pleasant odor makes it a preferred choice in the fragrance industry .
Biological Activity
6-Methyl-3-cyclohexene-1-carboxaldehyde (also known as 6-methylcyclohex-3-enecarbaldehyde) is a cyclic aldehyde with the molecular formula and a molecular weight of approximately 124.18 g/mol. This compound is of interest due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This article reviews the current research findings on the biological activity of this compound, supported by data tables and case studies.
The structure of this compound can be represented as follows:
- Chemical Formula: C8H12O
- CAS Registry Number: 89-94-1
- IUPAC Name: 6-methylcyclohex-3-enecarbaldehyde
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food products and pharmaceuticals.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 50 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value of 30 µg/mL, indicating its potential role in preventing oxidative stress-related diseases.
Assay | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 30 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The compound reduced cytokine levels by approximately 40% at a concentration of 100 µg/mL, highlighting its potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving placebo treatment, with a reduction in infection severity scores by an average of 60%.
Case Study 2: Antioxidant Supplementation
In a randomized controlled trial involving elderly participants, supplementation with a formulation containing this compound resulted in improved markers of oxidative stress. Participants exhibited reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation, which is linked to aging and chronic diseases.
Properties
IUPAC Name |
6-methylcyclohex-3-ene-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPCAWBPVSVBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883269 | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-94-1 | |
Record name | 6-Methyl-3-cyclohexene-1-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-3-cyclohexene-1-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylcyclohex-3-enecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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